molecular formula C16H13BrN4O2 B12584243 N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine CAS No. 647376-13-4

N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine

Cat. No.: B12584243
CAS No.: 647376-13-4
M. Wt: 373.20 g/mol
InChI Key: ULCNYTIOFGTWGX-UHFFFAOYSA-N
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Description

N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenyl)ethylamine, which is then reacted with 6-nitroquinazoline-4-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Major Products:

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and nitroquinazoline moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    2-(4-Bromophenyl)ethylamine: A precursor in the synthesis of N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine.

    6-Nitroquinazoline-4-amine: Another compound in the quinazoline family with similar biological activities.

Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

647376-13-4

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.20 g/mol

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-6-nitroquinazolin-4-amine

InChI

InChI=1S/C16H13BrN4O2/c17-12-3-1-11(2-4-12)7-8-18-16-14-9-13(21(22)23)5-6-15(14)19-10-20-16/h1-6,9-10H,7-8H2,(H,18,19,20)

InChI Key

ULCNYTIOFGTWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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